molecular formula C11H16BrNO4S B11024075 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide

4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide

Cat. No.: B11024075
M. Wt: 338.22 g/mol
InChI Key: WXQBAKTVJDDWOJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide is an organic compound with a molecular formula of C10H14BrNO4S. This compound is characterized by the presence of a bromine atom, a dimethoxyethyl group, and a methylbenzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-(2,2-dimethoxyethyl)-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

4-Bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(2,2-dimethoxyethyl)-2-methylbenzamide: This compound has a similar structure but with a methyl group instead of a sulfonamide group.

    4-Bromo-N-(2,2-dimethoxyethyl)-2-methoxybenzamide: This compound has a methoxy group instead of a sulfonamide group.

Uniqueness

4-Bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. The combination of the bromine atom and the dimethoxyethyl group further enhances its versatility in chemical synthesis and research applications.

Properties

Molecular Formula

C11H16BrNO4S

Molecular Weight

338.22 g/mol

IUPAC Name

4-bromo-N-(2,2-dimethoxyethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C11H16BrNO4S/c1-13(8-11(16-2)17-3)18(14,15)10-6-4-9(12)5-7-10/h4-7,11H,8H2,1-3H3

InChI Key

WXQBAKTVJDDWOJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(OC)OC)S(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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